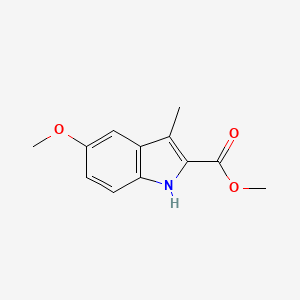
methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 480996-91-6 and Linear Formula: C12H13NO3 . It has a molecular weight of 219.24 . The compound is solid in its physical form .
Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 219.24 and a linear formula of C12H13NO3 . More specific physical and chemical properties are not mentioned in the search results.Aplicaciones Científicas De Investigación
Comprehensive Analysis of Methyl 5-Methoxy-3-Methyl-1H-Indole-2-Carboxylate Applications
Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system prevalent in natural products and drugs. Its structural complexity and biological relevance make it a valuable compound in various scientific research fields. Below is a detailed analysis of its unique applications across different scientific domains.
Synthesis of Alkaloid Derivatives: Indole derivatives are crucial in synthesizing selected alkaloids, which are compounds mostly obtained from plants and have significant pharmacological effects . Alkaloids containing the indole moiety can exhibit a wide range of biological activities, including anti-cancer, anti-microbial, and various other therapeutic properties.
Antiviral Research: Indole derivatives have shown promise in antiviral research. Specific substitutions on the indole scaffold can lead to compounds with inhibitory activity against influenza A and other viruses . This application is particularly relevant in the development of new antiviral drugs.
Anti-inflammatory and Anticancer Activities: The indole nucleus is found in many bioactive compounds that exhibit anti-inflammatory and anticancer activities. Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate can be used to synthesize new molecules with potential therapeutic applications in treating inflammation and cancer .
Catalysis and Organic Methodology: This compound serves as a reactant in various catalytic processes and organic synthesis methods. It’s used in the preparation of indolylquinoxalines, alkylindoles, and in arylation reactions, showcasing its versatility in chemical synthesis .
Enantioselective Synthesis: Enantioselective synthesis is crucial for creating compounds with specific chirality, which is important in drug development. Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is employed in enantioselective Friedel-Crafts alkylation reactions, contributing to the synthesis of chiral molecules .
Synthesis of Cyclopentaindolones: The compound is also used in the stereoselective synthesis of cyclopentaindolones via [3+2] cyclopentannulation. Cyclopentaindolones are important in medicinal chemistry for their potential biological activities .
Development of Protein Kinase Inhibitors: Protein kinases are enzymes that play a key role in the regulation of cell functions. Inhibitors of these enzymes are important in the treatment of diseases like cancer. Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate is used in the biosynthesis of such inhibitors .
Cross Dehydrogenative Coupling Reactions: This compound finds application in cross dehydrogenative coupling (CDC) reactions, which are valuable in constructing carbon-carbon bonds without the need for pre-functionalized substrates. CDC reactions are a growing field in organic chemistry, with implications for the synthesis of complex molecules .
Safety and Hazards
Direcciones Futuras
Indole derivatives, including “methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .
Mecanismo De Acción
Target of Action
Methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate, as an indole derivative, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. They have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
methyl 5-methoxy-3-methyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-7-9-6-8(15-2)4-5-10(9)13-11(7)12(14)16-3/h4-6,13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCIBIGWCGHVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

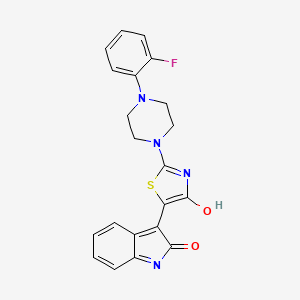

![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2935274.png)
![[(5-Methoxy-1h-indol-3-yl)methyl]amine hydrochloride](/img/no-structure.png)
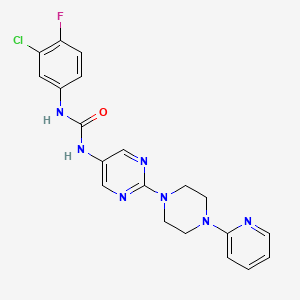
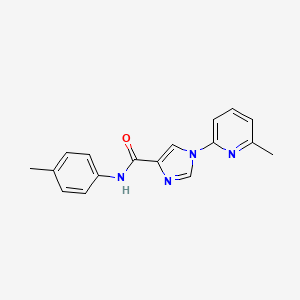
![9,9-Difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2935279.png)
![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-amine](/img/structure/B2935280.png)
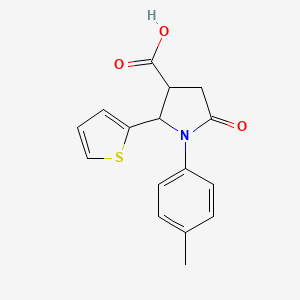

![N-tert-butyl-4-{[(E)-2-phenylethenesulfonamido]methyl}piperidine-1-carboxamide](/img/structure/B2935284.png)
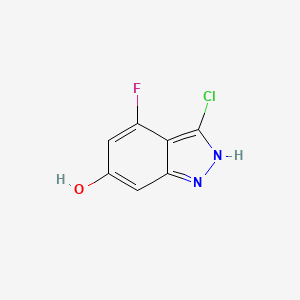
![3-methoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2935291.png)
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2935292.png)